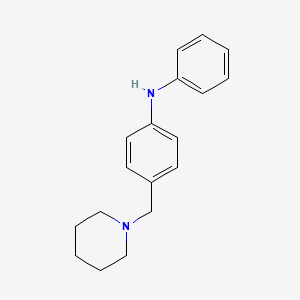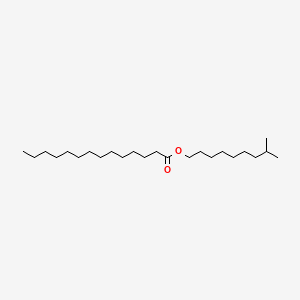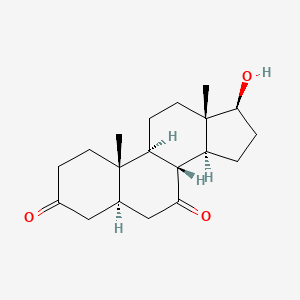
5alpha-Androstan-17beta-ol-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-17beta-ol-3,7-dione is a steroidal compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development and maintenance of male characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17beta-ol-3,7-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into the desired steroidal structure. This method is advantageous due to its cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Androstan-17beta-ol-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of the original compound.
Applications De Recherche Scientifique
5alpha-Androstan-17beta-ol-3,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-17beta-ol-3,7-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways influenced by this compound include those related to protein synthesis, cell growth, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5alpha-Androstan-17beta-ol-3,7-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other androgens. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications.
Propriétés
Formule moléculaire |
C19H28O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13+,14+,16+,17+,18+,19+/m1/s1 |
Clé InChI |
QXFYDCQIFPOPPV-LMYJXFHDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

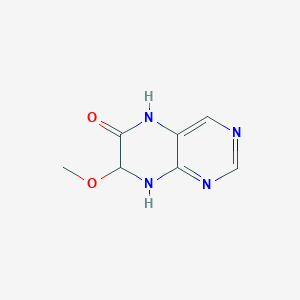

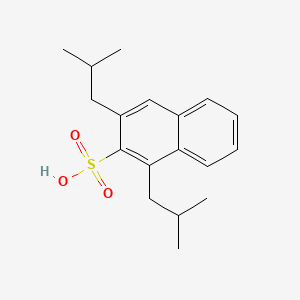
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
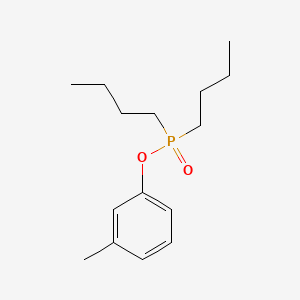

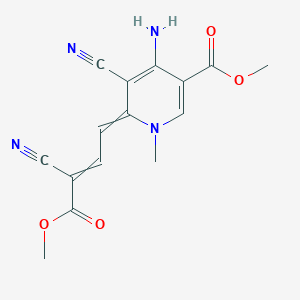

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
